The compound "3-[(1-Phenylethyl)amino]propan-1-OL" is a structural analog of various biologically active compounds that have been synthesized and studied for their potential therapeutic applications. The research on similar structures has led to the discovery of compounds with significant pharmacological activities, including norepinephrine reuptake inhibition, Src kinase inhibition, beta-adrenergic blocking, and antihypertensive effects. These compounds have been synthesized through various chemical strategies and have shown efficacy in different biological models.
The mechanism of action for compounds structurally related to "3-[(1-Phenylethyl)amino]propan-1-OL" varies depending on the specific functional groups and substitutions on the molecule. For instance, 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines have been identified as potent and selective norepinephrine reuptake inhibitors (NRIs), with small alkyl substitutions enhancing selectivity for the norepinephrine transporter over other transporters such as the serotonin transporter1. Similarly, 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have been evaluated for their inhibitory activity against Src kinase, a key enzyme involved in cancer cell proliferation and survival, with certain derivatives showing significant anticancer activity2. Beta-adrenergic blocking agents, including those with heterocyclic substitutions, have been synthesized and shown to possess beta-blocking potency and cardioselectivity, indicating their potential use in cardiovascular diseases35.
In the field of pharmacology, the related compounds have been investigated for their therapeutic potential in treating various conditions. For example, selective NRIs like those mentioned in paper1 have shown oral efficacy in animal models of thermoregulatory dysfunction, acute visceral pain, and neuropathic pain, suggesting their potential use in pain management and other neurological disorders. The Src kinase inhibitory activity of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives indicates their application in cancer therapy, particularly in targeting breast carcinoma cells2.
Beta-adrenergic blocking agents, such as those described in papers3and5, have been found to have comparable potency to propranolol and cardioselectivity similar to practolol, making them candidates for the treatment of hypertension and other cardiovascular conditions. The detailed structure-activity relationships explored in these studies provide insights into the design of more effective and selective beta-blockers.
The antihypertensive activity of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols has been reported, with some compounds showing potency equivalent to cromakalim, a known potassium channel activator4. These findings suggest the potential of related compounds in the development of new antihypertensive drugs that may work through the activation of potassium channels.
CAS No.: 127414-85-1
CAS No.: 3715-10-4
CAS No.: 67579-73-1
CAS No.:
CAS No.: 1239908-48-5